7-Chloro-1-(phenylsulfonyl)-6-azaindole
Overview
Description
7-Chloro-1-(phenylsulfonyl)-6-azaindole is a heterocyclic compound that features a chloro-substituted azaindole core with a phenylsulfonyl group attached. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(phenylsulfonyl)-6-azaindole typically involves the reaction of 7-chloro-6-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The chloro group in the azaindole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated azaindole derivatives.
Substitution: Various substituted azaindole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-(phenylsulfonyl)-6-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(phenylsulfonyl)-6-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to these targets, while the chloro and azaindole moieties contribute to the overall pharmacophore. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
- 5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
- 7-Chloro-1-(phenylsulfonyl)-1H-indole
Comparison: 7-Chloro-1-(phenylsulfonyl)-6-azaindole is unique due to its specific substitution pattern and the presence of the azaindole core. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. For instance, the presence of the azaindole ring can influence the compound’s electronic properties and its ability to participate in hydrogen bonding, which can be crucial for its interaction with biological targets.
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-chloropyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-12-10(6-8-15-13)7-9-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHNJRHTNNGBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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